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4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol
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Overview
Description
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and two fluorine atoms at the 2nd and 6th positions of the phenol ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol typically involves the reaction of 4-bromo-1H-pyrazole with 2,6-difluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated compounds.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study:
Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . This suggests that 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol may have similar applications.
Studies have shown that compounds with similar structures can affect cell proliferation and induce apoptosis in cancer cell lines. For instance, related pyrazole derivatives have demonstrated anti-proliferative activity against K562 and MCF-7 cancer cell lines .
Table: Biological Activity of Related Compounds
Compound Name | Target Cell Line | Activity |
---|---|---|
Compound A | K562 | Anti-proliferative |
Compound B | MCF-7 | Induces apoptosis |
Material Science
In industrial applications, this compound can serve as a building block for synthesizing new materials with enhanced properties. Its unique combination of bromine and fluorine atoms contributes to improved stability and reactivity in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
- 4-(4-Bromo-1H-pyrazol-3-yl)benzene
- 4-(4-Bromo-1H-pyrazol-3-yl)phenol
Uniqueness
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.
Biological Activity
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H5BrF2N2O
- Molecular Weight : 275.05 g/mol
- CAS Number : 1803574-07-3
- Structure : The compound features a pyrazole ring substituted with bromine and difluorophenol moieties, which are critical for its biological activity.
Antiinflammatory Activity
Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations around 10 µM, indicating significant anti-inflammatory potential compared to standard treatments like dexamethasone .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives of pyrazole can inhibit various bacterial strains, including E. coli and Bacillus subtilis. Notably, compounds structurally related to this compound demonstrated effective antimicrobial properties at concentrations as low as 40 µg/mL .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties. For example, some studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. The compound's ability to inhibit specific kinases involved in cancer progression is also under investigation .
The biological activities of this compound can be attributed to several mechanisms:
- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : The compound shows potential in modulating cell cycle progression in cancer cells.
Case Studies
- Anti-inflammatory Study : A comparative study assessed various pyrazole derivatives against TNF-α and IL-6 levels in a mouse model. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs .
- Antimicrobial Evaluation : In a screening assay against multiple bacterial strains, a series of pyrazole derivatives were tested for their minimum inhibitory concentrations (MICs). Results showed that compounds similar to this compound had MIC values significantly lower than those of conventional antibiotics .
- Anticancer Activity : A recent study focused on the anticancer effects of pyrazole derivatives on breast cancer cell lines, revealing that these compounds could reduce cell viability significantly through apoptosis induction .
Properties
Molecular Formula |
C9H5BrF2N2O |
---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)-2,6-difluorophenol |
InChI |
InChI=1S/C9H5BrF2N2O/c10-5-3-13-14-8(5)4-1-6(11)9(15)7(12)2-4/h1-3,15H,(H,13,14) |
InChI Key |
CWAPPQFQSDQCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C2=C(C=NN2)Br |
Origin of Product |
United States |
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